Fructosyl-lysine

Description

Fructoselysine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Fructosyl-lysine has been reported in Brassica napus, Vitis vinifera, and Trypanosoma brucei with data available.

Properties

IUPAC Name |

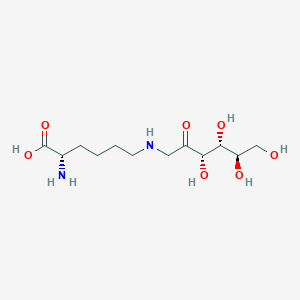

(2S)-2-amino-6-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O7/c13-7(12(20)21)3-1-2-4-14-5-8(16)10(18)11(19)9(17)6-15/h7,9-11,14-15,17-19H,1-6,13H2,(H,20,21)/t7-,9+,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSYFTQDGRDJNV-AYHFEMFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCC(=O)C(C(C(CO)O)O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045836 | |

| Record name | Fructoselysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21291-40-7 | |

| Record name | ε-Fructoselysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21291-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fructosyl-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021291407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fructoselysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FRUCTOSYLLYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2RDS6J0Y0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dawn of a Sweet and Savory Discovery: Unraveling the Early Studies of Amadori Products

A Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Foundational Discovery of Amadori Products, Key Intermediates in the Maillard Reaction.

This in-depth guide explores the seminal early studies that led to the discovery and characterization of Amadori products. These compounds, formed from the reaction of reducing sugars and amino acids, are not only central to the aroma and flavor of cooked foods but are also implicated in the pathophysiology of various diseases, making their study crucial for drug development. This paper will delve into the original experimental protocols, present the limited yet insightful quantitative data from these pioneering studies, and visualize the fundamental chemical transformations that define the dawn of our understanding of non-enzymatic glycation.

Historical Context: From Maillard's Reaction to Amadori's Rearrangement

The journey to understanding Amadori products began with the work of French chemist Louis-Camille Maillard. In 1912, he first described the reaction between amino acids and sugars at elevated temperatures, which resulted in the characteristic browning and complex flavor profiles of cooked foods. This series of reactions would later become known as the Maillard reaction.[1][2]

It was not until 1925 that the Italian chemist Mario Amadori, while studying the intricacies of the Maillard reaction, identified a key intermediate.[3] He discovered that the initial product of the condensation between an aldose sugar and an amine, a Schiff base (an N-substituted glycosylamine), undergoes a spontaneous molecular rearrangement to form a more stable 1-amino-1-deoxy-2-ketose.[4] This critical transformation was aptly named the Amadori rearrangement, and the resulting product, the Amadori product.

Later, in 1953, John E. Hodge of the U.S. Department of Agriculture provided a detailed mechanism for the Maillard reaction, solidifying the importance of the Amadori rearrangement as a crucial step in this complex cascade of chemical events.[5]

The Pioneering Experiments: Synthesizing the First Amadori Products

The initial syntheses of Amadori products were foundational, establishing the basic principles of their formation. Two key early methods are of particular historical and scientific importance:

Amadori's Fusion Method (1931)

In his later work, Amadori developed a straightforward method for the synthesis of these compounds. This solvent-free approach, known as the "fusion method," involved the direct heating of a reducing sugar and an amine.

Experimental Protocol:

-

Reactants: An equimolar mixture of a reducing sugar (e.g., D-glucose) and an amine (e.g., p-toluidine).

-

Conditions: The mixture was heated in a dry state at a temperature of 70-80°C for 2 hours.

-

Purification: The resulting brown, crude product was purified by crystallization from hot ethanol.

Quantitative Data:

The reported yield for this method was in the range of 10-30%.

| Method | Reactants | Temperature (°C) | Time (h) | Yield (%) |

| Fusion Method | Equimolar amine and sugar | 70-80 | 2 | 10-30 |

Weygand's Syrup Method (1940)

Friedrich Weygand, a German chemist, later developed an alternative method for synthesizing Amadori products in an aqueous environment, which became known as the "syrup method."

Experimental Protocol:

-

Reactants: A mixture of a reducing sugar, an amine, and a catalytic amount of acid in water.

-

Conditions: The aqueous mixture was heated to 100°C for a period of 10 to 30 minutes.

-

Purification: The resulting dark solution was purified using ion-exchange resin followed by crystallization from hot ethanol.

Quantitative Data:

This method provided a slightly improved yield compared to the fusion method.

| Method | Reactants | Temperature (°C) | Time (min) | Yield (%) |

| Syrup Method | Sugar, amine, acid catalyst, water | 100 | 10-30 | ~20-30 |

Characterization of the First Amadori Product Precursor

In Amadori's initial 1925 experiments, he reacted D-glucose with p-toluidine. The first isolable product is the N-substituted glycosylamine, the precursor to the rearranged Amadori product. While detailed characterization techniques were limited in the 1920s, some physical properties were recorded.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| N-(p-tolyl)-D-glucosamine | C₁₃H₁₉NO₅ | 269.29 | 150-152 |

Data sourced from modern chemical databases for the likely initial product in Amadori's experiment.

Visualizing the Discovery: Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core chemical transformations and experimental workflows described in these early studies.

Figure 1: The Amadori Rearrangement signaling pathway.

Figure 2: Experimental workflows for early Amadori product synthesis.

Conclusion and Future Perspectives

The early studies on the discovery of Amadori products, spearheaded by the insightful work of Mario Amadori, laid the crucial groundwork for our current understanding of the Maillard reaction. While the quantitative data from these initial experiments are sparse by modern standards, the experimental protocols they established were remarkably effective and paved the way for decades of research into the chemical, biological, and physiological significance of these fascinating compounds. For researchers in drug development, a deep appreciation of these foundational studies is essential, as the non-enzymatic glycation of proteins, initiated by the formation of Amadori products, is a key process in the aging process and the pathogenesis of diseases such as diabetes and its complications. Future research will undoubtedly continue to build upon this century-old discovery, leading to novel therapeutic strategies targeting the formation and downstream effects of Amadori products.

References

The Kinetics of Fructosyl-lysine Formation: A Deep Dive into the Maillard Reaction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The non-enzymatic reaction between reducing sugars and amino acids, known as the Maillard reaction, is a cornerstone of food chemistry and a pivotal process in human physiology and pathology. A key initial step in this cascade is the formation of Fructosyl-lysine from the reaction of glucose and the amino acid lysine (B10760008). Understanding the kinetics of this reaction is crucial for fields ranging from food science, where it governs color and flavor development, to medicine, where the accumulation of advanced glycation end-products (AGEs) derived from this compound is implicated in diabetic complications and aging. This technical guide provides a comprehensive overview of the kinetics of this compound formation, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.

The Pathway of this compound Formation

This compound is an Amadori product formed through the initial stages of the Maillard reaction.[1][2][3] The process begins with the condensation of the carbonyl group of glucose with the ε-amino group of lysine to form a Schiff base. This unstable intermediate then undergoes an irreversible intramolecular rearrangement, known as the Amadori rearrangement, to form the more stable 1-amino-1-deoxy-2-ketose, which in the case of glucose and lysine is Nε-(1-Deoxy-D-fructos-1-yl)-L-lysine, or this compound.[4]

References

An In-depth Technical Guide to the Structural Elucidation of Fructosyl-lysine Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of Fructosyl-lysine (F-Lys) isomers. F-Lys, an Amadori product formed through the Maillard reaction between glucose and lysine (B10760008), is a critical molecule in food science and clinical chemistry.[1][2][3] Its isomers, arising from the reaction with different reducing sugars or through rearrangements, present a significant analytical challenge. This document details the key experimental protocols, presents quantitative data for isomer differentiation, and visualizes the underlying chemical and analytical workflows.

Introduction to this compound Isomers

The Maillard reaction, a non-enzymatic reaction between the carbonyl group of a reducing sugar and the amino group of an amino acid, peptide, or protein, leads to the formation of a Schiff base that subsequently rearranges to a more stable ketoamine known as an Amadori product.[1][2][3] When L-lysine reacts with D-glucose, the resulting Amadori product is Nε-(1-deoxy-D-fructos-1-yl)-L-lysine, commonly known as this compound.

Isomerism in F-Lys can arise from:

-

Regioisomerism: Glycation at the α-amino group versus the ε-amino group of lysine.

-

Stereoisomerism: The use of different monosaccharides (e.g., glucose vs. fructose) leads to structurally distinct Amadori and Heyns products, respectively.[4]

-

Anomerism and Tautomerism: The sugar moiety can exist in various cyclic (α- and β-pyranose and furanose) and open-chain forms.

The accurate structural elucidation of these isomers is crucial for understanding their biological activities, nutritional implications, and roles in disease pathogenesis.

Analytical Strategies for Isomer Differentiation

A multi-faceted approach combining chromatographic separation with advanced spectroscopic techniques is essential for the unambiguous identification and quantification of F-Lys isomers.

Chromatographic Separation

High-performance liquid chromatography (HPLC) is the cornerstone for separating F-Lys isomers and their derivatives.

2.1.1. Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is widely used for the separation of glycated peptides. While unmodified and glycated peptides can often be separated, the resolution of isomeric Amadori and Heyns peptides is challenging due to their similar physicochemical properties.[5] However, optimization of mobile phase conditions, particularly at neutral pH with phosphate (B84403) buffers, can significantly improve the separation of these isomers.[5]

2.1.2. Hydrophilic Interaction Chromatography (HILIC)

HILIC is effective for separating unmodified peptides from their glycated counterparts.[5] However, it typically offers limited resolution for isomeric glucated and fructated peptides, which often coelute.[5]

Table 1: HPLC Separation of Glycated Peptides

| Chromatographic Mode | Stationary Phase | Mobile Phase (Typical) | Separation Principle | Application |

| RP-HPLC | C18 | Acetonitrile/Water with 0.1% TFA or Formic Acid | Hydrophobic interactions | Separation of unmodified from glycated peptides. Partial separation of isomers. |

| RP-HPLC (Neutral pH) | C18 | Acetonitrile/Water with Phosphate Buffer (pH 7.2) | Enhanced selectivity for isomers | Improved separation of Amadori and Heyns peptide isomers.[5] |

| HILIC | Diol, Amide | Acetonitrile/Water with Ammonium Formate | Hydrophilic partitioning | Good separation of unmodified from glycated peptides.[5] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the characterization of F-Lys isomers, providing molecular weight information and structural details through fragmentation analysis.

2.2.1. Tandem Mass Spectrometry (MS/MS)

Electrospray ionization (ESI) coupled with tandem mass spectrometry (ESI-MS/MS) is the most common technique for analyzing glycated peptides. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) of the precursor ions yields characteristic fragment ions.

The fragmentation of F-Lys isomers is dominated by neutral losses from the sugar moiety, including water (18 Da), and larger fragments.[4][6] Notably, the loss of 84 Da (-H₂O-HCOH) is a characteristic fragmentation of monosaccharide-glycated peptides.[6] While some fragment ions were initially thought to be specific for Heyns products, recent studies have shown that many of these are also observed for Amadori peptides, making unambiguous differentiation based solely on single fragmentation events challenging.[7] However, ratios of specific fragment ions can be utilized for the differentiation and relative quantification of coeluting isomers.[7]

Table 2: Key MS/MS Fragment Ions for this compound Isomers

| Precursor Ion (m/z) | Fragment Ion (m/z) | Description | Isomer Specificity |

| [M+H]⁺ | [M+H - 18]⁺ | Loss of one water molecule | Non-specific |

| [M+H]⁺ | [M+H - 36]⁺ | Loss of two water molecules | Non-specific |

| [M+H]⁺ | [M+H - 54]⁺ | Loss of three water molecules | Non-specific |

| [M+H]⁺ | [M+H - 84]⁺ | Loss of H₂O and HCOH | Characteristic for monosaccharide glycation |

| [M+H]⁺ | [M+H - 96]⁺ | Loss of C₃H₄O₃ | More prominent in Heyns products |

| [M+H]⁺ | [M+H - 162]⁺ | Loss of the hexose (B10828440) moiety | Non-specific |

Note: The relative intensities of these fragments can vary depending on the peptide sequence and instrument conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, enabling the definitive identification of isomers. Both ¹H and ¹³C NMR are employed to characterize the sugar moiety and its attachment to the lysine residue.

The anomeric protons of the different cyclic forms of the sugar residue give rise to distinct signals in the ¹H NMR spectrum, allowing for their identification and quantification.[4][8] For example, the α- and β-pyranose forms of the glucosyl moiety in a Heyns product exhibit characteristic doublets in the ¹H NMR spectrum.[4]

Table 3: Representative ¹H NMR Chemical Shifts (ppm) for F-Lys Isomers

| Isomer Type | Anomeric Proton | Chemical Shift (ppm) | Multiplicity (J, Hz) | Reference |

| Heyns Product (Glucosyl-lysine) | α-pyranose H-1' | 5.31 | d (3.5) | [4] |

| β-pyranose H-1' | 4.76 | d (8.3) | [4] | |

| Heyns Product (Mannosyl-lysine) | α-mannopyranose H-1' | 5.21 | s | [4] |

| β-mannopyranose H-1' | 4.96 | s | [4] |

Note: Chemical shifts are dependent on the solvent and the specific molecular context.

Experimental Protocols

Sample Preparation: Enzymatic Digestion of Glycated Proteins

To analyze F-Lys within a protein, enzymatic digestion is required to generate smaller peptides suitable for LC-MS analysis. Proteinase K is a non-specific protease often used for this purpose due to its broad cleavage specificity.[9][10][11]

Protocol: Proteinase K Digestion

-

Denaturation: Dissolve the protein sample (1-10 mg) in a denaturation buffer (e.g., 6 M guanidine-HCl or 8 M urea, 50 mM Tris-HCl, pH 8, 2-5 mM DTT). Heat at 60°C for 1 hour or 95°C for 20 minutes.[9]

-

Reduction and Alkylation (Optional but Recommended):

-

Add DTT to a final concentration of 5 mM and incubate at 37°C for 1 hour.

-

Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 15 mM. Incubate in the dark for 30 minutes.

-

-

Dilution: Dilute the sample with 50 mM Tris-HCl (pH 7.5) containing 5 mM CaCl₂ to reduce the denaturant concentration (e.g., below 2 M for urea).[9]

-

Digestion: Add Proteinase K to a final concentration of 50-100 µg/mL. Incubate at 37-56°C for 1-24 hours.[9]

-

Termination: Inactivate Proteinase K by adding a specific inhibitor like PMSF or by heat inactivation at 95°C for 10 minutes (note: heat inactivation may not be complete).[9]

-

Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge before LC-MS analysis.

LC-MS/MS Analysis

Protocol: RP-HPLC-ESI-MS/MS

-

HPLC System: A high-performance liquid chromatography system capable of binary gradients.

-

Column: A C18 reversed-phase column (e.g., Jupiter C18, 150 mm x 2 mm, 5 µm particle size).[4]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 40% B over 30-60 minutes at a flow rate of 0.2 mL/min.

-

Mass Spectrometer: An electrospray ionization tandem mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Positive ion mode.

-

Data Acquisition: Perform data-dependent acquisition (DDA), selecting the top 3-5 most intense precursor ions for MS/MS fragmentation.

NMR Spectroscopy

Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve the purified F-Lys isomer in D₂O.

-

Instrument: A high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Acquisition: Acquire a 1D ¹H NMR spectrum.

-

Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Reference the chemical shifts to an internal standard (e.g., TSP).

-

Analysis: Identify and integrate the anomeric proton signals to determine the relative abundance of different cyclic forms.

Visualizations

Maillard Reaction Pathway

Caption: Initial stage of the Maillard reaction leading to the formation of this compound.

Analytical Workflow for F-Lys Isomer Elucidation

Caption: A typical workflow for the structural elucidation of this compound isomers.

Conclusion

The structural elucidation of this compound isomers necessitates a synergistic combination of high-resolution chromatographic and spectroscopic techniques. While HPLC provides the essential separation of these closely related molecules, mass spectrometry offers crucial information on molecular weight and fragmentation patterns. Ultimately, NMR spectroscopy stands as the definitive method for unambiguous structure confirmation. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists working on the characterization of these important biomolecules.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Chemistry of Amadori rearrangement products: analysis, synthesis, kinetics, reactions, and spectroscopic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Identification of amadori products and oligosaccharide-glycated amino acids in brewer’s spent grain extract [frontiersin.org]

- 4. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chromatographic separation of glycated peptide isomers derived from glucose and fructose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study of fragmentation behavior of amadori rearrangement products in lysine-containing peptide model by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differentiation and Quantitation of Coeluting Isomeric Amadori and Heyns Peptides Using Sugar-Specific Fragment Ion Ratios - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. worldwide.promega.com [worldwide.promega.com]

- 10. Proteinase K Protocol [promega.kr]

- 11. Enzymatic digestion as a tool for removing proteinaceous templates from molecularly imprinted polymers - Analytical Methods (RSC Publishing) DOI:10.1039/C7AY01328K [pubs.rsc.org]

An In-depth Technical Guide to the Thermal Degradation Pathways of Fructosyl-lysine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fructosyl-lysine (FL) is an Amadori rearrangement product formed during the initial stages of the Maillard reaction, a non-enzymatic reaction between a reducing sugar and an amino group.[1] This compound is of significant interest in food science due to its impact on the color, flavor, and nutritional quality of thermally processed foods, and in medical research as it represents an early stage of protein glycation, a process implicated in the pathophysiology of aging and diabetes.[1][2] Understanding the thermal degradation of this compound is crucial for controlling food quality and for elucidating the mechanisms of formation of advanced glycation end-products (AGEs) in vivo.

This technical guide provides a comprehensive overview of the primary thermal degradation pathways of this compound, quantitative data on the formation of key degradation products, and detailed experimental protocols for studying these reactions.

Core Degradation Pathways of this compound

The thermal degradation of this compound is complex and highly dependent on reaction conditions such as pH, temperature, and water activity. The decomposition primarily proceeds through two main pathways initiated by the enolization of the fructosyl moiety: 1,2-enolisation and 2,3-enolisation .

-

1,2-Enolisation: This pathway is favored under acidic conditions (pH below 7).[2] It involves the formation of a 1,2-enaminol intermediate, which subsequently eliminates the lysine (B10760008) group to form 3-deoxyglucosone (B13542) (3-DG). 3-DG is a highly reactive α-dicarbonyl compound that can further degrade to form 5-hydroxymethylfurfural (B1680220) (HMF) and other furanic compounds.[3]

-

2,3-Enolisation: This pathway is predominant under neutral to basic conditions. It proceeds through a 2,3-endiol intermediate, leading to the formation of 1-deoxyglucosone (B1246632) (1-DG) and 4-deoxyglucosone (4-DG). These intermediates can then degrade into a variety of products, including smaller carbonyl compounds like pyruvaldehyde and diacetyl.

A key indicator of this compound degradation, particularly under acidic conditions, is the formation of furosine . Furosine is not present in the original sample but is formed from the acid-catalyzed hydrolysis of this compound, making it a stable marker for the extent of the early Maillard reaction.

The following diagram illustrates the major thermal degradation pathways of this compound.

Quantitative Analysis of Degradation Products

The formation of degradation products from this compound is highly dependent on the thermal processing conditions. The following tables summarize quantitative data on the formation of key markers under various experimental settings.

Table 1: Molar Yield of Furosine from this compound after Acid Hydrolysis

| This compound Source | Hydrolysis Acid | Molar Yield of Furosine (%) |

| Free this compound | 6 M Hydrochloric Acid | 32 |

| Free this compound | 8 M Hydrochloric Acid | 46 |

(Data sourced from studies on the acid hydrolysis of lysine Amadori compounds)

Table 2: Kinetic Parameters for the Formation of Furosine and HMF in Food Matrices

| Product | Matrix | Temperature Range (°C) | Kinetic Order | Activation Energy (Ea) (kJ/mol) |

| Furosine | Milk | 90 - 140 | Pseudo-zero | 88.7 |

| HMF | Milk | 90 - 140 | Pseudo-zero | 90.2 |

| Furosine | Tomato Products | 80 - 120 | Pseudo-zero | 93.9 |

| HMF | Tomato Products | 80 - 120 | Pseudo-zero | 139.9 |

(Data compiled from kinetic studies in milk and tomato products)

Table 3: Effect of pH on Fructose and Lysine Degradation in a Model System at 100°C

| pH | Fructose Loss after 2h (%) | Lysine Loss after 2h (%) |

| 8.0 | > 40 | ~22 |

| 9.0 | > 60 | ~45 |

| 10.0 | > 80 | ~65 |

| 11.0 | ~100 | ~80 |

| 12.0 | ~100 | ~90 |

(Data adapted from a study on fructose-lysine model systems)

Key Experimental Methodologies

The study of this compound thermal degradation involves three key stages: preparation of the model system, controlled thermal treatment, and analysis of degradation products.

Preparation of this compound Model System

A common method for preparing a this compound model system for degradation studies is as follows:

-

Reactant Preparation: Prepare equimolar solutions (e.g., 0.1 M) of L-lysine (B1673455) and D-fructose in a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4) or distilled water.

-

Reaction Incubation: The solution is placed in sealed vials or a reflux apparatus.

-

Heating: The mixture is heated under controlled conditions (e.g., in a water bath or oven at 60-100°C) for a specific duration (e.g., 2-24 hours) to form this compound.

-

Verification: The formation of this compound can be monitored and confirmed using techniques like LC-MS/MS.

Thermal Degradation Protocol

-

Sample Preparation: The prepared this compound solution is aliquoted into pressure-resistant sealed glass vials.

-

Controlled Heating: Vials are placed in a temperature-controlled oven or heating block at the desired degradation temperatures (e.g., 100°C, 120°C, 160°C).

-

Time Course Sampling: Vials are removed at specific time intervals (e.g., 0, 30, 60, 120 minutes).

-

Reaction Quenching: Immediately after removal from the heat source, the reaction is quenched by placing the vials in an ice bath to stop further degradation.

-

Storage: Samples are stored at low temperatures (e.g., -20°C or -80°C) until analysis.

Analytical Protocol: HPLC-MS/MS for Degradation Products

This protocol provides a general framework for the quantitative analysis of this compound and its degradation products.

-

Sample Preparation for Analysis:

-

Thaw frozen samples.

-

Centrifuge the samples (e.g., at 10,000 x g for 10 minutes) to pellet any precipitates.

-

Dilute the supernatant with an appropriate solvent (e.g., 0.1% formic acid in water) to a concentration within the calibrated range of the instrument.

-

Transfer the diluted sample to an HPLC vial.

-

-

HPLC Separation:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B (e.g., 2-5%), increasing linearly to a high percentage (e.g., 60-95%) over a period of 10-20 minutes to elute compounds of varying polarity.

-

Flow Rate: A typical flow rate is between 0.3 and 0.8 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 30°C.

-

-

MS/MS Detection:

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode is typically used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each analyte (e.g., this compound, furosine, HMF).

-

Ion Source Parameters: Optimized parameters include ion spray voltage, source temperature, and gas flows (nebulizer and curtain gas).

-

Quantification: A calibration curve is generated using certified standards of each target analyte to determine the concentration in the samples.

-

The following diagram outlines a typical experimental workflow for studying the thermal degradation of this compound.

Conclusion

The thermal degradation of this compound is a multifaceted process governed by key reaction parameters, primarily pH and temperature. The main degradation routes, 1,2- and 2,3-enolisation, lead to the formation of a diverse range of compounds, including reactive dicarbonyls like 3-deoxyglucosone and important food quality markers such as 5-hydroxymethylfurfural and furosine. For researchers in food science and drug development, a thorough understanding of these pathways and the ability to quantify the resulting products are essential for ensuring product quality and safety, as well as for advancing knowledge in the field of glycation chemistry. The methodologies and data presented in this guide provide a foundational framework for conducting and interpreting studies on the thermal degradation of this compound.

References

- 1. s3-foodlab.s3.eu-central-1.amazonaws.com [s3-foodlab.s3.eu-central-1.amazonaws.com]

- 2. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic study on the generation of furosine and pyrraline in a Maillard reaction model system of d-glucose and l-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

Fructosyl-lysine precursors and their reaction conditions

An In-depth Technical Guide on Fructosyl-lysine Precursors and Their Reaction Conditions

Introduction

This compound is the primary, stable product formed during the initial phase of the Maillard reaction, a form of non-enzymatic browning.[1][2] It is technically classified as an Amadori adduct, resulting from the reaction between the reducing sugar D-glucose and the amino acid L-lysine.[3][4][5] The formation of this compound is a critical step, serving as a precursor to the subsequent, more complex reactions that lead to the generation of Advanced Glycation End-products (AGEs). These AGEs are implicated in the pathogenesis of diabetic complications, such as nephropathy, retinopathy, and neuropathy, as well as in the broader aging process. Understanding the precursors, reaction mechanisms, and conditions that govern the formation of this compound is therefore of paramount importance for researchers in food science, nutrition, and drug development focused on mitigating the detrimental effects of glycation.

Core Precursors and the Initial Glycation Reaction

The synthesis of this compound is initiated by the reaction between a reducing sugar and an amino acid.

-

Precursors : The canonical precursors for this compound are D-glucose, an aldose sugar, and the ε-amino group (side-chain amine) of the essential amino acid L-lysine. While other reducing sugars and amino acids can participate in the Maillard reaction, the glucose-lysine reaction is highly significant in both biological systems and food chemistry. When a ketose sugar like fructose (B13574) reacts with lysine (B10760008), it forms isomeric Heyns products, such as glucoselysine.

The initial stage of the Maillard reaction proceeds in two main steps, as outlined below.

-

Schiff Base Formation : The process begins with a nucleophilic attack by the primary amino group of lysine on the carbonyl carbon of the open-chain form of glucose. This condensation reaction forms an unstable carbinolamine, which then dehydrates to yield a Schiff base (an N-substituted glycosylamine). This step is generally reversible.

-

Amadori Rearrangement : The unstable Schiff base undergoes a slow, acid-base catalyzed isomerization to form a more stable 1-amino-1-deoxy-ketose. This rearranged product, in the case of a glucose-lysine reaction, is Nε-(1-Deoxy-D-fructos-1-yl)-L-lysine, or this compound. This rearrangement is considered largely irreversible and fixes the amine to the sugar moiety.

Key Reaction Conditions and Kinetics

The rate and extent of this compound formation are significantly influenced by several environmental factors. The reaction occurs under physiological conditions but is markedly accelerated by changes in these parameters.

-

Temperature : The Maillard reaction is highly temperature-dependent. While it proceeds at any temperature, the rate increases significantly with heat. For instance, one study noted that a 50% reduction in lysine occurred after one hour of refluxing in methanol (B129727) without significant pigment formation, indicating the rapid formation of the initial Amadori product.

-

pH : The reaction rate is sensitive to pH. Higher pH values tend to favor the reaction, as the amino group of lysine is more likely to be in its unprotonated, nucleophilic state. A kinetic study identified a breakpoint for the pH-dependent reaction rate at approximately pH 6.

-

Reactant Concentration : The concentration of both the reducing sugar and the amino acid impacts the reaction kinetics. In the presence of excess glucose, the degradation of lysine to form Amadori products follows pseudo-first-order kinetics.

-

Solvent : The reaction is commonly performed in aqueous or alcoholic solutions. A patented method for synthesis utilizes an alcoholic solution for a reflux reaction.

Data Presentation: Reaction Parameters

The quantitative effects of these conditions are summarized in the tables below.

Table 1: Influence of Reaction Conditions on this compound Formation

| Parameter | Effect on Reaction Rate | Notes |

|---|---|---|

| Temperature | Increases significantly with higher temperatures. | Critical factor in food processing and storage. |

| pH | Rate increases with pH; breakpoint noted at pH ~6. | Higher pH deprotonates the lysine amino group, increasing nucleophilicity. |

| Water Activity | Influences reaction rates, with maximum rates typically observed at intermediate water activities. | Relevant in low-moisture food systems. |

| Reactant Type | Pentoses react faster than hexoses; monosaccharides are more reactive than disaccharides. | Fructose is generally more reactive than glucose in browning reactions. |

Table 2: Kinetic Parameters of the Maillard Reaction between Lysine and Reducing Sugars

| Reactant System | Activation Energy (Ea) | Kinetic Order (Browning) | Temperature Range |

|---|---|---|---|

| Lysine - Fructose | 116.6 kJ/mol | Zero-order | 323-363 K (50-90 °C) |

| Lysine - Glucose | 153.1 kJ/mol | Zero-order | 323-363 K (50-90 °C) |

| Lysine - Lactose | 162.5 kJ/mol | Zero-order | 323-363 K (50-90 °C) |

Biological Fate and Significance

In vivo, this compound on proteins is a key intermediate with two primary fates: it can either proceed down the pathway to form irreversible AGEs or it can be targeted for repair and detoxification.

-

Progression to AGEs : this compound can undergo further complex reactions, including oxidation, dehydration, and condensation, to form a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs), such as glucosepane (B12743330) and Nε-carboxymethyl-lysine (CML). The accumulation of AGEs is linked to protein cross-linking, impaired biological function, and the development of chronic diseases.

-

Enzymatic Deglycation : Organisms have evolved a defense mechanism against glycation. The enzyme Fructosamine-3-kinase (FN3K) specifically phosphorylates this compound to form this compound-3-phosphate. This phosphorylated intermediate is unstable and spontaneously decomposes, ultimately leading to the release of the lysine residue from the sugar, effectively reversing the glycation and detoxifying the protein. This pathway reduces the overall flux from this compound to harmful AGEs.

Experimental Protocols

Synthesis of this compound via Reflux Method

This protocol is adapted from methodologies described for synthesizing Amadori compounds.

-

Reactants : Dissolve 1-10 parts of a lysine derivative (e.g., Nα-tert-butyloxycarbonyl-L-lysine) and 10-100 parts of D-glucose in 80-800 parts of an alcoholic solvent such as anhydrous methanol.

-

Reaction : Heat the mixture under reflux at a temperature between 40-90°C. The reaction time can range from 1 to 10 hours. Monitor the reaction progress if desired.

-

Solvent Removal : After the reaction is complete, remove the solvent by evaporation under reduced pressure.

-

Redissolution : Dissolve the resulting solid in pure water (e.g., 20-150 parts) in preparation for purification.

Purification by Strong Cation-Exchange Chromatography

This protocol outlines the separation of this compound from unreacted precursors and byproducts.

-

Column Preparation : Prepare a strong cation-exchange resin column (e.g., Dowex 50W-X4).

-

Loading : Pump the aqueous solution from the synthesis step onto the column at a flow rate of 0.1-5 mL/min.

-

Washing : Elute the column with pure water at a flow rate of 1-8 mL/min to remove unreacted glucose and other neutral or anionic compounds.

-

Elution : Elute the bound this compound using a buffer such as 0.01-3 mol/L pyridinium (B92312) formate (B1220265) or acetate (B1210297) with a pH of 3-6.

-

Collection and Isolation : Collect the eluate containing the product. Lyophilize (freeze-dry) the collected fractions to obtain a solid. Further purification steps, such as recrystallization from methanol or ether, can be performed to achieve high purity (e.g., >98%).

Quantification in Biological Samples by LC-MS/MS

This is a general workflow for the robust quantification of glycation adducts like this compound in tissues or plasma.

-

Sample Preparation : For plasma proteins, precipitate proteins using a solvent like acetone. For tissues, homogenize the sample and extract proteins.

-

Proteolysis : Digest the extracted proteins into amino acids using enzymatic (e.g., pronase, aminopeptidase) or acid hydrolysis. Note: Acid hydrolysis will convert this compound to furosine, so enzymatic methods are preferred for direct measurement.

-

Chromatographic Separation : Inject the digested sample onto a liquid chromatography (LC) system, typically using a reversed-phase (e.g., C18) or HILIC column to separate this compound from other amino acids and matrix components.

-

Mass Spectrometry Detection : The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS). This compound is identified and quantified using specific precursor-product ion transitions in multiple reaction monitoring (MRM) mode, often with the aid of a stable isotope-labeled internal standard for accuracy.

Conclusion

This compound is a foundational molecule in the complex cascade of the Maillard reaction. Its formation from glucose and lysine is governed by well-defined reaction conditions, including temperature, pH, and reactant concentration. For researchers in drug development, understanding the kinetics and biological fate of this compound is crucial for designing inhibitors of AGE formation or agents that promote its detoxification. For scientists in food and nutrition, controlling its formation is key to preserving the nutritional quality of proteins and managing the development of browning in processed foods. The detailed protocols and data presented in this guide provide a technical foundation for further investigation and application in these fields.

References

Methodological & Application

Application Note: Quantification of Fructosyl-lysine in Human Urine using a Validated HPLC-MS/MS Method

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructosyl-lysine (FL) is an Amadori product formed through the non-enzymatic glycation of lysine (B10760008) residues by glucose, a key initial step in the Maillard reaction.[1] In clinical research, urinary this compound is gaining prominence as a biomarker for assessing short-term glycemic control and the risk of diabetic complications.[1][2] Unlike glycated hemoglobin (HbA1c), which reflects average blood glucose over several months, urinary FL provides a snapshot of more recent glycemic status. This application note details a robust and sensitive HPLC-MS/MS method for the quantification of this compound in human urine, intended for use in clinical research and drug development settings.

Metabolic Significance of this compound

This compound is an early-stage product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars. In biological systems, this primarily involves the reaction of glucose with the ε-amino group of lysine residues in proteins. These protein-bound FL adducts can undergo further degradation to form Advanced Glycation End-products (AGEs), which are implicated in the pathogenesis of diabetic complications.[1] Free this compound, primarily derived from the proteolysis of glycated proteins, is cleared from the body through urinary excretion.[1] Consequently, its concentration in urine reflects the recent extent of protein glycation.

Experimental Protocol

This protocol provides a detailed methodology for the sample preparation, chromatographic separation, and mass spectrometric detection of this compound in human urine.

Materials and Reagents

-

This compound standard (MedChemExpress, HY-129380 or equivalent)

-

¹³C₆-Fructosyl-lysine stable isotope-labeled internal standard (¹³C₆-FL IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Ultrapure water

-

Human urine samples (stored at -80°C)

Sample Preparation

A simple "dilute-and-shoot" method is employed for sample preparation:

-

Thaw frozen urine samples on ice.

-

Vortex the samples for 10 seconds to ensure homogeneity.

-

Centrifuge the urine at 4°C for 10 minutes at 13,000 x g to pellet any particulate matter.

-

In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of a solution of 100 ng/mL ¹³C₆-FL IS in acetonitrile.

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 4°C for 15 minutes at 15,000 x g.

-

Transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer. A Hydrophilic Interaction Liquid Chromatography (HILIC) method is used for the separation of the polar this compound molecule.

Table 1: HPLC Parameters

| Parameter | Value |

| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent |

| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | See Table 2 |

Table 2: HPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 15 | 85 |

| 1.0 | 15 | 85 |

| 5.0 | 50 | 50 |

| 5.1 | 80 | 20 |

| 6.0 | 80 | 20 |

| 6.1 | 15 | 85 |

| 8.0 | 15 | 85 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| MRM Transitions | See Table 4 |

Table 4: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| This compound (Quantifier) | 309.2 | 84.1 | 50 | 30 | 22 |

| This compound (Qualifier) | 309.2 | 146.1 | 50 | 30 | 15 |

| ¹³C₆-Fructosyl-lysine (IS) | 315.2 | 90.1 | 50 | 30 | 22 |

Note: Cone voltage and collision energy values are starting points and should be optimized for the specific instrument used.

Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using known concentrations of this compound standard spiked into a surrogate matrix (e.g., synthetic urine or water). The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of this compound in the urine samples is then determined from this calibration curve.

Method Performance Characteristics

The following table summarizes the expected performance characteristics of this method, based on typical validation results for similar assays.[3][4]

Table 5: Method Validation Summary

| Parameter | Expected Performance |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 10-50 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Matrix Effect | Minimal, compensated by IS |

| Recovery | > 85% |

Application Data

This method can be used to differentiate between healthy and diabetic populations based on urinary this compound levels. The following table presents typical concentration ranges observed in clinical studies.[2]

Table 6: Urinary this compound Concentrations

| Population | Mean Concentration (µg/mg creatinine) |

| Healthy Controls | 4.0 ± 2.8 |

| Diabetic Patients | 9.2 ± 6.5 |

Experimental Workflow

The overall experimental workflow for the quantification of urinary this compound is depicted in the following diagram.

Conclusion

The described HPLC-MS/MS method provides a sensitive, specific, and robust workflow for the quantification of this compound in human urine. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical research and drug development. This method can serve as a valuable tool for investigating short-term glycemic control and the efficacy of therapeutic interventions aimed at mitigating the effects of hyperglycemia.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of diabetes and aging on carboxymethyllysine levels in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Extraction of Fructosyl-lysine from Processed Foods

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructosyl-lysine, an Amadori rearrangement product, is formed during the non-enzymatic reaction between the ε-amino group of lysine (B10760008) and the carbonyl group of reducing sugars, a hallmark of the Maillard reaction in processed foods. As an early indicator of heat treatment and its potential impact on nutritional quality and physiological effects, the accurate quantification of this compound is of significant interest. These application notes provide detailed protocols for the extraction and quantification of this compound from various processed food matrices, catering to the needs of researchers in food science, nutrition, and drug development. The methodologies covered include indirect analysis via acid hydrolysis to furosine, direct enzymatic hydrolysis, and direct colorimetric determination, along with appropriate sample preparation and purification techniques.

Data Presentation: Comparison of Extraction and Quantification Methods

The following table summarizes the quantitative data associated with different methodologies for the determination of this compound, providing a comparative overview to aid in method selection.

| Method | Food Matrix | Analyte | Sample Preparation | Quantification Technique | Recovery (%) | LOD | LOQ | Citation(s) |

| Acid Hydrolysis | Milk | Furosine | Microwave-assisted HCl hydrolysis (8 M HCl, 160°C, 40 min) | UPLC | 80.5 - 94.2 | 3 µg/L | 10 µg/L | [1] |

| Thermally Processed Foods | Furosine | Acid hydrolysis, SPE cleanup (hydrophilic-lipophilic sorbent) | HILIC | 94.6 ± 3.1 to 98.6 ± 1.7 | 0.7 mg/kg | 2.3 mg/kg | [2] | |

| Milk Powder, Enteral Formula | Furosine | 10M HCl hydrolysis (110°C, 24 h) | Ion-Pair RP-HPLC | - | - | - | [3] | |

| Enzymatic Hydrolysis | Bakery Products | Glucosyllysine & Mannosyllysine | Defatting, sequential enzymatic hydrolysis (Pronase E, aminopeptidase) | RP-HPLC-ESI-MS/MS | - | - | - | [4] |

| Fish Viscera | Free Amino Acids | Enzymatic hydrolysis (Alcalase, Protana Prime) | - | - | - | - | [5] | |

| Direct Determination | Milk and Dairy Products | ε-Fructosyl-lysine | Homogenization in buffer | Colorimetric (Tetrazolium salt) | Good Linearity (R²=0.99) | - | - | [6][7] |

Experimental Protocols

Protocol 1: Indirect Determination of this compound via Acid Hydrolysis to Furosine

This method is the most established for quantifying this compound and involves the acid-catalyzed conversion of this compound to the more stable and UV-active compound, furosine.

1.1. Sample Preparation

-

Solid, Low-Fat Foods (e.g., Breakfast Cereals, Bread Crust):

-

Homogenize the sample to a fine powder.

-

Accurately weigh approximately 100-200 mg of the homogenized sample into a hydrolysis tube.

-

-

High-Fat Foods (e.g., Processed Meats, Bakery Products):

-

Homogenize the sample.

-

Defat the sample by extracting with petroleum ether or a similar non-polar solvent. A typical procedure involves vortexing the sample with the solvent, centrifuging, and discarding the solvent layer. Repeat this step three times.[8]

-

Dry the defatted sample under a stream of nitrogen.

-

Accurately weigh approximately 100-200 mg of the defatted sample into a hydrolysis tube.

-

-

Liquid Samples (e.g., Milk, Fruit Juices):

-

For milk and other protein-rich liquids, protein precipitation may be necessary. Add an equal volume of 10% trichloroacetic acid (TCA) or 5% sulfosalicylic acid (SSA) solution, incubate at 4°C for 30 minutes, and centrifuge. Discard the supernatant and use the protein pellet for hydrolysis.[9]

-

For clear liquid samples like fruit juices, a simple dilution may be sufficient before hydrolysis.[4]

-

Transfer a known volume or the protein pellet into a hydrolysis tube.

-

1.2. Acid Hydrolysis

-

Conventional Hydrolysis:

-

Microwave-Assisted Hydrolysis (Rapid Method):

1.3. Solid-Phase Extraction (SPE) Cleanup

-

Condition an Oasis HLB SPE cartridge (e.g., 3 cc, 60 mg) with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

-

Load a specific volume of the filtered hydrolysate onto the cartridge.

-

Wash the cartridge with 3 mL of deionized water to remove unretained interfering substances.

-

Elute the furosine with 3 mL of 3 M HCl or an appropriate solvent mixture such as methanol/water.[3]

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for HPLC or UPLC analysis.

1.4. Quantification by HPLC/UPLC

-

Chromatographic System: A high-performance or ultra-performance liquid chromatography system equipped with a UV detector.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: An isocratic or gradient elution using a mobile phase containing an ion-pairing agent like sodium heptanesulfonate in an acidic buffer (e.g., with formic acid) is typical for furosine analysis.[3]

-

Detection: Monitor the absorbance at 280 nm.[5]

-

Quantification: Calculate the concentration of furosine based on a calibration curve prepared with a furosine standard. The amount of this compound can be estimated using a conversion factor, which is dependent on the hydrolysis conditions. For hydrolysis with 8 M HCl, a molar yield of furosine from this compound is approximately 46-50%.[10]

Protocol 2: Direct Determination of this compound via Enzymatic Hydrolysis

This method offers a gentler approach, avoiding the harsh conditions of acid hydrolysis and allowing for the direct measurement of this compound and related compounds.

2.1. Sample Preparation

-

Prepare the food sample as described in Protocol 1.1 (homogenization, defatting if necessary).

-

Accurately weigh approximately 100 mg of the prepared sample into a reaction tube.

2.2. Sequential Enzymatic Hydrolysis

-

Suspend the sample in 1 mL of a suitable buffer (e.g., 0.1 M sodium borate (B1201080) buffer, pH 8.0).

-

Add a broad-spectrum protease, such as Pronase E (10 mg), to the suspension.[4]

-

Incubate at 37°C for 24 hours with gentle shaking.

-

After the initial hydrolysis, add a mixture of aminopeptidases (e.g., aminopeptidase (B13392206) M, 5 U) to ensure complete hydrolysis to free amino acids and this compound.[8]

-

Continue the incubation at 37°C for another 24 hours.

-

Terminate the reaction by heating at 100°C for 5 minutes.

-

Centrifuge the hydrolysate at 10,000 x g for 10 minutes to pellet any undigested material.

-

Filter the supernatant through a 0.22 µm syringe filter.

2.3. Quantification by LC-MS/MS

-

Chromatographic System: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Column: A reversed-phase C18 or a HILIC column can be used for separation.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically employed.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for this compound and an appropriate internal standard (e.g., isotopically labeled this compound).

-

Quantification: Construct a calibration curve using a this compound standard to quantify its concentration in the sample.

Visualization of Experimental Workflows

Acid Hydrolysis Workflow

Caption: Workflow for Indirect this compound Analysis via Acid Hydrolysis.

Enzymatic Hydrolysis Workflow

Caption: Workflow for Direct this compound Analysis via Enzymatic Hydrolysis.

References

- 1. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of amino acid release between enzymatic hydrolysis and acid autolysis of rainbow trout viscera - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Food Processing and Maillard Reaction Products: Effect on Human Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Moisture, Fat, and Protein Analysis for Processed Meat Producers [cem.com]

Application Notes: Fructosyl-lysine as a Biomarker for Diabetic Nephropathy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diabetic nephropathy (DN) is a major microvascular complication of diabetes mellitus and the leading cause of end-stage renal disease worldwide. [1]The pathogenesis of DN is complex, involving hyperglycemia-induced metabolic and hemodynamic disturbances. [2]One of the key biochemical events initiated by hyperglycemia is the non-enzymatic glycation of proteins, a process that forms early glycation adducts like Fructosyl-lysine (FL). FL is an Amadori product formed from the reaction of glucose with the ε-amino group of lysine (B10760008) residues on proteins. [3]This compound serves as a precursor to the formation of a heterogeneous group of molecules known as Advanced Glycation End Products (AGEs). [4]There is accumulating evidence that both early and advanced glycation products play a pivotal role in the development and progression of DN through mechanisms including oxidative stress and inflammation. [2][5]This document provides an overview of this compound's role as a biomarker for DN, quantitative data from preclinical models, and detailed protocols for its measurement.

Biological Role and Significance

This compound is an early, reversible product of the Maillard reaction. In the sustained hyperglycemic state of diabetes, its formation is accelerated. While not as directly pathogenic as irreversible AGEs, FL represents a critical intermediate. Its degradation contributes to the pool of AGEs, such as Nε-(carboxymethyl)lysine (CML), which are implicated in renal damage. [4][6]The accumulation of FL and subsequent AGEs in the kidney contributes to glomerular basement membrane thickening, mesangial expansion, and tubulointerstitial fibrosis—hallmarks of diabetic nephropathy. [1]Monitoring FL can therefore provide an integrated measure of glycemic exposure in tissues and its potential for downstream damage.

References

- 1. Revisiting Experimental Models of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advanced glycation end products, oxidative stress and diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.glpbio.com [file.glpbio.com]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Accumulation of this compound and advanced glycation end products in the kidney, retina and peripheral nerve of streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Glycation Models Using Fructosyl-lysine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein glycation, the non-enzymatic reaction between reducing sugars and proteins, leads to the formation of early glycation products, such as Fructosyl-lysine (FL), and subsequently, a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various age-related and metabolic diseases, including diabetes, atherosclerosis, and neurodegenerative disorders. Understanding the kinetics of AGE formation and their biological consequences is crucial for the development of therapeutic inhibitors.

These application notes provide a detailed framework for establishing in vitro models to study the progression of protein glycation starting from the Amadori product, this compound. The protocols herein describe the preparation of this compound, its use in the glycation of a model protein (Bovine Serum Albumin, BSA), and the subsequent analysis of AGE formation.

Experimental Overview

The experimental workflow for an in vitro glycation model using this compound can be divided into four key stages:

-

Preparation of this compound: Synthesis and purification of the primary glycating agent.

-

In Vitro Glycation of a Model Protein: Incubation of a model protein, such as BSA, with purified this compound under controlled conditions to induce the formation of AGEs.

-

Quantification of Glycation Products: Analysis of the reaction mixture at various time points to measure the degradation of this compound and the formation of specific AGEs, such as Nε-(carboxymethyl)lysine (CML).

-

Cellular Assays: (Optional) Application of the in vitro generated glycated proteins to cell cultures to investigate their effects on cellular signaling pathways.

Below is a graphical representation of the experimental workflow.

Application Notes and Protocols for Enzymatic Assays of Fructosyl-lysine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructosyl-lysine is an Amadori product formed through the non-enzymatic glycation of proteins, a process also known as the Maillard reaction.[1][2] This modification is a key early event in the formation of Advanced Glycation End-products (AGEs), which are implicated in the pathogenesis of diabetic complications, aging, and other chronic diseases.[3][4] The accumulation of this compound on proteins such as hemoglobin (as HbA1c) and albumin serves as a crucial biomarker for monitoring long-term glycemic control in diabetic patients.[5] Consequently, accurate and reliable methods for the detection and quantification of this compound are of significant interest in clinical diagnostics and biomedical research.

Enzymatic assays offer high specificity and sensitivity for the detection of this compound, providing valuable tools for researchers and drug development professionals. These assays typically utilize enzymes that specifically recognize and act on this compound or related fructosamines. This document provides detailed application notes and protocols for three major classes of enzymatic assays for this compound detection: this compound Oxidase (FLOD/FAOD), Fructosamine-3-Kinase (FN3K), and Bacterial Deglycases.

Signaling Pathway: The Maillard Reaction and Enzymatic Deglycation

The formation of this compound is the initial stable step in the Maillard reaction, a complex cascade of reactions between reducing sugars and amino groups of proteins. This Amadori product can then undergo further reactions to form irreversible AGEs. Living organisms have evolved enzymatic pathways to counteract the accumulation of these early glycation products, representing a potential target for therapeutic intervention.

I. This compound Oxidase (FLOD/FAOD) Assay

Application Note

This compound Oxidases (FLOD), also known as Fructosyl-amino Acid Oxidases (FAOD), are enzymes that catalyze the oxidative cleavage of this compound to yield glucosone, hydrogen peroxide (H₂O₂), and a free lysine residue. The produced H₂O₂ can be quantified using a variety of colorimetric or fluorometric methods, most commonly through a peroxidase-coupled reaction. This assay is robust, adaptable to high-throughput screening, and is widely used in commercial kits for the determination of glycated albumin and HbA1c after proteolytic digestion. The specificity of the FAOD from different microbial sources can vary, with some enzymes showing broad specificity for different fructosyl-amino acids, while others are more specific for either ε-fructosyl-lysine or α-fructosyl-valine.

Quantitative Data

| Parameter | Fructosyl-amino Acid Oxidase (FAOD-E) | Fructosyl-amino Acid Oxidase (Aspergillus oryzae) |

| Enzyme Source | Recombinant E. coli | Aspergillus oryzae RIB40 |

| EC Number | 1.5.3 | - |

| Substrate Specificity | ε-Fructosyl-lysine (100%), Fructosyl-valine (65%), Fructosyl-glycine (30%) | FAOD-Ao2 active on Nɛ-fructosyl Nα-Z-lysine and fructosyl valine |

| Michaelis Constant (Km) | 2.2 x 10⁻⁴ M (for Nε-fructosyl-L-lysine) | 0.22 mM (FAOD-Ao2a for Fru-Z-Lys), 1.38 mM (FAOD-Ao2a for Fru-Val) |

| Optimal pH | 8.0 - 8.5 | 8.2 (FAOD-Ao2a) |

| Optimal Temperature | 35 - 40°C | - |

| Inhibitors | Ag⁺, Cu²⁺ | - |

Experimental Protocol: Colorimetric Assay

This protocol is based on the principle of hydrogen peroxide detection using a chromogenic substrate in a peroxidase-coupled reaction.

Materials:

-

Fructosyl-amino Acid Oxidase (FAOD)

-

Peroxidase (POD)

-

4-Aminoantipyrine (4-AA)

-

N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOOS)

-

This compound standard

-

Potassium phosphate (B84403) buffer (0.1 M, pH 8.0)

-

Microplate reader capable of measuring absorbance at 555 nm

-

96-well microplate

Reagent Preparation:

-

Potassium Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing 0.1 M KH₂PO₄ and 0.1 M K₂HPO₄ solutions until the desired pH is reached.

-

POD/4-AA/TOOS Reagent: Dissolve POD (e.g., 10 KU/L), 4-AA (e.g., 0.5 mmol/L), and TOOS (e.g., 0.5 mmol/L) in 0.1 M Potassium Phosphate Buffer (pH 8.0). Protect from light.

-

This compound Standard Solutions: Prepare a stock solution of this compound in distilled water. Create a series of dilutions in 0.1 M Potassium Phosphate Buffer (pH 8.0) to generate a standard curve.

-

Sample Preparation: Dilute samples containing this compound in 0.1 M Potassium Phosphate Buffer (pH 8.0) to fall within the range of the standard curve. For protein-bound this compound, enzymatic digestion with a suitable protease is required prior to the assay.

Assay Procedure:

-

To each well of a 96-well microplate, add 20 µL of this compound standard or sample.

-

Add 180 µL of the POD/4-AA/TOOS reagent to each well.

-

Incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of FAOD solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes), with gentle shaking.

-

Measure the absorbance at 555 nm using a microplate reader.

-

Construct a standard curve by plotting the absorbance values of the standards against their concentrations.

-

Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

II. Fructosamine-3-Kinase (FN3K) Assay

Application Note

Fructosamine-3-Kinase (FN3K) is a "deglycating" enzyme that phosphorylates this compound on the 3-hydroxyl group of the fructose (B13574) moiety, using ATP as a co-substrate. The resulting this compound-3-phosphate is unstable and spontaneously decomposes, regenerating the unglycated lysine residue and releasing 3-deoxyglucosone (B13542) and inorganic phosphate. FN3K activity can be determined by measuring the consumption of ATP, the formation of ADP, or by quantifying the product of the reaction. A highly specific and sensitive method involves the use of a synthetic substrate and quantification of the phosphorylated product by High-Performance Liquid Chromatography (HPLC). This assay is particularly useful for studying the activity of FN3K in biological samples such as erythrocytes, which is relevant for understanding individual variations in glycation and their association with diabetic complications.

Quantitative Data

| Parameter | Fructosamine-3-Kinase (FN3K) Assay |

| Principle | HPLC-based quantification of phosphorylated synthetic substrate |

| Substrate | Nα-hippuryl-Nε-(1-deoxy-D-fructosyl)lysine (BzGFruK) |

| Detection Method | RP-HPLC with UV detection |

| Sample Type | Erythrocyte lysate |

| Inter-individual Variability | FN3K activity shows significant inter-individual variation |

| Detection Range (for FN3K protein) | 0.31–20 ng/mL in undiluted plasma |

Experimental Protocol: HPLC-based Assay

This protocol describes the determination of FN3K activity in erythrocyte lysate using a synthetic substrate and HPLC analysis.

Materials:

-

Nα-hippuryl-Nε-(1-deoxy-D-fructosyl)lysine (BzGFruK) - synthetic substrate

-

ATP

-

MgCl₂

-

Tris-HCl buffer

-

Erythrocyte lysate

-

Perchloric acid

-

Potassium carbonate

-

HPLC system with a reverse-phase column (e.g., C18) and UV detector

Reagent Preparation:

-

Reaction Buffer: Prepare a buffer containing Tris-HCl (e.g., 50 mM, pH 7.5), MgCl₂ (e.g., 5 mM), and ATP (e.g., 2 mM).

-

Substrate Solution: Dissolve BzGFruK in the reaction buffer to a final concentration of (e.g., 1 mM).

-

Erythrocyte Lysate Preparation: Wash erythrocytes with saline solution and lyse them in a hypotonic buffer. Centrifuge to remove cell debris and collect the supernatant. Determine the hemoglobin content for normalization.

-

Stopping Reagent: 1 M Perchloric acid.

-

Neutralizing Reagent: 2 M Potassium carbonate.

Assay Procedure:

-

Pre-warm the reaction buffer and substrate solution to 37°C.

-

In a microcentrifuge tube, combine 50 µL of erythrocyte lysate with 50 µL of the substrate solution.

-

Incubate the reaction mixture at 37°C for a defined time (e.g., 60 minutes).

-

Stop the reaction by adding 25 µL of 1 M perchloric acid.

-

Vortex and incubate on ice for 5 minutes.

-

Neutralize the mixture by adding 25 µL of 2 M potassium carbonate.

-

Vortex and centrifuge at high speed to pellet the precipitate.

-

Collect the supernatant and inject a defined volume into the HPLC system.

-

Separate the phosphorylated product, Nα-hippuryl-Nε-(phosphofructosyl)lysine (BzGpFruK), from the unreacted substrate using a suitable reverse-phase gradient.

-

Detect the product by UV absorbance at a specific wavelength (e.g., 228 nm).

-

Quantify the amount of BzGpFruK formed by comparing its peak area to a standard curve of the pure compound.

-

Express the FN3K activity as the amount of product formed per unit time per milligram of hemoglobin.

III. Bacterial Deglycase Assay

Application Note

Certain bacteria possess an efficient pathway for the utilization of this compound as a carbon and nitrogen source. This pathway involves a kinase that phosphorylates this compound to this compound-6-phosphate, followed by the action of a deglycase (FrlB) that cleaves the phosphorylated intermediate into glucose-6-phosphate and free lysine. The activity of this deglycase can be assayed by monitoring the formation of either of the products. For instance, the production of glucose-6-phosphate can be coupled to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase, which can be measured spectrophotometrically at 340 nm. This assay is primarily a research tool for studying bacterial metabolism of Amadori products and for the discovery and characterization of novel deglycating enzymes.

Quantitative Data

| Parameter | Bacterial Deglycase (Enterococcus faecium) |

| Enzyme | Glucoselysine-6-phosphate deglycase (GfrE) |

| Reaction | Glucoselysine-6-phosphate ⇌ Fructose-6-phosphate + Lysine |

| Km for glucoselysine 6-phosphate | 0.4 mM |

| Vmax | 3 µmol/min per mg of protein |

| Equilibrium Constant | 0.8 M (shifted towards deglycation) |

Experimental Protocol: Coupled Spectrophotometric Assay

This protocol describes a coupled enzyme assay to measure the activity of a bacterial this compound-6-phosphate deglycase.

Materials:

-

This compound-6-phosphate (substrate)

-

Bacterial deglycase (purified enzyme or cell extract)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

NADP⁺

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Reagent Preparation:

-

Reaction Buffer: Prepare a buffer containing Tris-HCl (e.g., 50 mM, pH 7.5) and a divalent cation if required by the deglycase (e.g., MgCl₂).

-

Substrate Solution: Dissolve this compound-6-phosphate in the reaction buffer.

-

Coupling Enzyme/Co-substrate Mix: Prepare a solution in the reaction buffer containing G6PDH (e.g., 1-2 units/mL) and NADP⁺ (e.g., 1 mM).

Assay Procedure:

-

In a cuvette, combine the reaction buffer, the coupling enzyme/co-substrate mix, and the bacterial deglycase sample.

-

Equilibrate the mixture to the desired assay temperature (e.g., 30°C).

-

Initiate the reaction by adding the this compound-6-phosphate substrate and mix quickly.

-

Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over a period of time (e.g., 5-10 minutes).

-

Calculate the rate of change in absorbance (ΔA₃₄₀/min).

-

Determine the enzyme activity using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.

Conclusion

Enzymatic assays for this compound provide powerful and specific tools for researchers in the fields of diabetes, aging, and nutrition. The choice of assay depends on the specific application, sample type, and available instrumentation. The this compound Oxidase assay is well-suited for high-throughput applications and is commercially available for clinical diagnostics. The Fructosamine-3-Kinase assay, particularly the HPLC-based method, offers high precision for studying enzymatic activity in biological samples. The bacterial deglycase assay is a valuable research tool for investigating microbial metabolism and discovering novel enzymes. The detailed protocols and data presented in these application notes are intended to guide researchers in the successful implementation of these important analytical techniques.

References

- 1. researchgate.net [researchgate.net]

- 2. Insights into the catalytic mechanism of a bacterial deglycase essential for utilization of fructose‐lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Accumulation of this compound and advanced glycation end products in the kidney, retina and peripheral nerve of streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bacterial enzymes that can deglycate glucose- and fructose-modified lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Immunoassays for Fructosyl-lysine Detection

Audience: Researchers, scientists, and drug development professionals.

Introduction